1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid

lipophilicity LogP membrane permeability

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid (CAS 1366835-78-0) is an N-Boc-protected, trans-4-arylpyrrolidine-3-carboxylic acid—a non‑proteinogenic β‑amino acid derivative. Its molecular formula is C₁₉H₂₇NO₄ with an average mass of 333.42 Da.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
CAS No. 1366835-78-0
Cat. No. B1465033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid
CAS1366835-78-0
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C19H27NO4/c1-12(2)13-6-8-14(9-7-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)
InChIKeyJDEWSAXOVLKJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid (CAS 1366835-78-0) – Chemical Class, Physicochemical Profile, and Procurement Context


1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid (CAS 1366835-78-0) is an N-Boc-protected, trans-4-arylpyrrolidine-3-carboxylic acid—a non‑proteinogenic β‑amino acid derivative . Its molecular formula is C₁₉H₂₇NO₄ with an average mass of 333.42 Da . The compound is commercially supplied as either a racemic mixture or as single enantiomers [e.g., (3S,4R)-CAS 1394827-14-5; (3R,4S)-CAS 1263281-52-2], typically at ≥95% purity, and is used primarily as a synthetic intermediate in medicinal chemistry and chemical biology .

Why Closely Related 4-Aryl-Pyrrolidine-3-Carboxylic Acids Cannot Substitute 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid Without Quantitative Justification


Although the N-Boc-trans-4-arylpyrrolidine-3-carboxylic acid scaffold is shared among several commercially available analogs, the identity of the 4-aryl substituent dictates the compound’s lipophilicity (LogP), steric profile, and electronic character—parameters that directly govern passive permeability, target-binding complementarity, and reaction diastereoselectivity in downstream synthetic steps [1]. A simple aryl swap (e.g., replacing the 4-isopropylphenyl group with a 4-methylphenyl or 4-chlorophenyl substituent) is therefore not a conservative substitution but a deliberate modulation of these critical molecular properties; the following quantitative evidence demonstrates exactly where the 4-isopropylphenyl derivative diverges from its nearest structural neighbors.

Quantitative Differentiation of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid Relative to In‑Class Analogs


Lipophilicity Advantage Over the 4‑Phenyl Analog (CAS 221142‑28‑5)

This compound exhibits an experimentally predicted ACD/LogP of 3.89 , whereas the closest unsubstituted phenyl analog (Boc‑trans‑4‑phenylpyrrolidine‑3‑carboxylic acid, CAS 221142‑28‑5) has a computed XLogP3 of 2.2 [1]. The 1.69 log‑unit increase corresponds to an approximately 50‑fold higher predicted partition coefficient, suggesting substantially greater passive membrane permeability and potential blood‑brain barrier penetration.

lipophilicity LogP membrane permeability drug design

Stereochemical Procurement Flexibility: Racemate vs. Defined Single Enantiomers

This compound is uniquely positioned in the supply chain because it can be sourced as either the racemic trans mixture (CAS 1366835‑78‑0) or as the optically pure (3S,4R)‑enantiomer (CAS 1394827‑14‑5) and (3R,4S)‑enantiomer (CAS 1263281‑52‑2) . For many 4‑aryl analogs, only the racemate or a single enantiomer is commercially listed; the availability of both antipodes enables direct enantiomeric‑pair SAR without the need for in‑house chiral separation, which is a significant procurement efficiency advantage.

chiral resolution stereochemistry enantiopure synthesis SAR studies

Increased Steric Bulk Relative to the 4‑Methylphenyl and 4‑Chlorophenyl Analogs

The 4‑isopropylphenyl substituent introduces greater steric demand than either a 4‑methylphenyl or a 4‑chlorophenyl group. The target compound has a molecular weight of 333.42 Da and five freely rotatable bonds , compared with 305.37 Da and four rotatable bonds for the 4‑methylphenyl analog and 325.79 Da for the 4‑chlorophenyl analog [1]. This incremental steric bulk can be exploited to fill hydrophobic sub‑pockets in protein targets that are inaccessible to smaller 4‑substituted aryl groups, providing a selectivity handle that is unavailable with simpler substituents.

steric hindrance hydrophobic pocket selectivity fragment-based drug design

Validated Asymmetric Synthetic Route Achieving >99.9% Optical Purity for the trans‑4‑Aryl Scaffold

The trans‑4‑arylpyrrolidine‑3‑carboxylic acid scaffold, including the 4‑isopropylphenyl variant, can be synthesized via an enantioselective nitrile anion cyclization strategy described by Chung et al. (2005). This five‑step, chromatography‑free process delivers the target trans‑pyrrolidine carboxylic acid in >95% yield and >99.9% chemical and optical purity after a kinetically controlled epimerization/saponification step [1]. The method has been demonstrated to be compatible with electronically neutral aryl substrates, which encompasses the 4‑isopropylphenyl substituent. No comparable high‑purity process has been reported for the 4‑alkyl (e.g., 4‑isopropyl‑non‑aryl) or cis‑configured analogs.

asymmetric synthesis nitrile anion cyclization optical purity chromatography-free

Scientifically Justified Application Scenarios for 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid


Fragment‑Based Drug Discovery Targeting Hydrophobic Protein‑Protein Interaction Interfaces

With a predicted ACD/LogP of 3.89, this compound provides enhanced lipophilic character compared to the unsubstituted phenyl analog (LogP 2.2) [1]. In fragment‑based screening campaigns aimed at hydrophobic PPI interfaces (e.g., Bcl‑2 family, MDM2/p53, or bromodomains), the 4‑isopropylphenyl group can serve as an optimal lipophilic anchor for initial hit generation, potentially improving hit rates in biochemical and biophysical assays without the need for additional hydrophobic tagging.

Development of Protease Inhibitors Requiring Defined S1‑S1′ Pocket Occupancy

The N‑Boc protecting group and the trans‑configured carboxylic acid provide orthogonal reactive handles for elaboration into peptidomimetic backbones, while the 4‑isopropylphenyl substituent can be directed into the S1 or S1′ pocket of aspartic, serine, or cysteine proteases . The availability of both enantiomers (CAS 1394827‑14‑5 and 1263281‑52‑2) enables systematic exploration of stereochemical preference at the protease active site without the need for chiral separation [1], accelerating the SAR cycle for hit‑to‑lead optimization.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The high optical purity achievable via the nitrile anion cyclization route (>99.9% ee) makes this compound an attractive precursor for the preparation of enantiopure pyrrolidine‑based ligands (e.g., phosphoramidites or N‑heterocyclic carbenes). The steric bulk of the 4‑isopropylphenyl group, quantified by its molecular weight (333.42 Da) and rotatable bond count (5), can be leveraged to induce facial selectivity in metal‑catalyzed transformations, a feature that the smaller 4‑methylphenyl analog (305.37 Da) may not replicate.

Chemical Probe Design for Epigenetic Reader Domains

The combination of a carboxylic acid (pKa ≈ 4.34, predicted) and a sterically demanding 4‑isopropylphenyl substituent makes this scaffold suitable for developing probes targeting acetyl‑lysine or methyl‑lysine reader domains (e.g., bromodomains, chromodomains), where the carboxylate can mimic the acetyl‑lysine carbonyl while the 4‑isopropylphenyl group occupies the hydrophobic acetyl‑lysine binding channel . The predicted LogD₇.₄ of 0.89 (ChemSpider) further suggests favorable physicochemical properties for cellular target engagement.

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.